molecular formula C7H2BrF2N B047616 4-Bromo-2,6-difluorobenzonitrile CAS No. 123843-67-4

4-Bromo-2,6-difluorobenzonitrile

Cat. No. B047616
CAS RN: 123843-67-4
M. Wt: 218 g/mol
InChI Key: TZHQWUAOIWRFSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including compounds similar to 4-Bromo-2,6-difluorobenzonitrile, involves strategies such as halodeboronation of aryl boronic acids. A method for the synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst demonstrates the versatility and effectiveness of halodeboronation reactions for synthesizing halogenated aromatic nitriles (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, such as 4-Bromo-2,6-difluorobenzonitrile, has been a subject of interest due to the influence of halogen atoms on the aromatic ring. For example, the crystal structure of a closely related compound, 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, reveals the rotational relationships between phenyl rings and how molecular interactions, such as aryl–perfluoroaryl stacking, influence the structural arrangement (Heckel et al., 2015).

Scientific Research Applications

  • Plastic Bending and Helix Formation : Crystals of 4-Bromobenzonitrile demonstrate highly flexible plastic bending along two perpendicular faces, which results in twisting or helix formation under mechanical force. This property could have implications in materials science (Alimi et al., 2018).

  • Synthetic Methods and Applications : The synthesis of related compounds such as 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile indicates the potential for chemical applications in various fields (Wang et al., 2016). Additionally, the halodeboronation of aryl boronic acids for synthesizing 2-bromo-3-fluorobenzonitrile suggests applications in organic synthesis (Szumigala et al., 2004).

  • Molecular Geometry and Thermodynamics : A study on 4-Bromo-3-methylbenzonitrile (B3MBN) reveals similarities in molecular geometry and vibrational frequencies to acetone, suggesting potential applications in computational chemistry and thermodynamics (Shajikumar & Raman, 2018).

  • Benzonitrile Derivatives in Material Science : Multicyclic poly(benzonitrile ether)s based on isomeric difluorobenzonitriles show promise in various applications, including in pharmaceuticals and cosmetics (Kricheldorf et al., 2005).

  • Environmental Applications : The degradation of bromoxynil and related compounds under different conditions, including their transformation into less harmful substances, highlights environmental applications, particularly in pollution control (Knight et al., 2003).

  • Agricultural Applications : Transgenic plants expressing a bacterial detoxification gene have been developed to confer herbicide resistance against bromoxynil, a common commercial herbicide, demonstrating applications in agriculture and biotechnology (Stalker et al., 1988).

properties

IUPAC Name

4-bromo-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHQWUAOIWRFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373631
Record name 4-Bromo-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorobenzonitrile

CAS RN

123843-67-4
Record name 4-Bromo-2,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123843-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the above benzamide intermediate (9.4 g, 40 mmol) in DMF (15 mL) was added cyanuric chloride (7.24 g, 40 mL) at 0° C. The reaction was stirred at 0° C. for 3 h. Water was added slowly to the reaction and it was extracted with CH2Cl2 (3×100 mL). The solvent was washed with brine and dried over Na2SO4. The solvent was removed to give 4-bromo-2,6-difluorobenzonitrile (7.57 g, 86.9%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-Bromo-2,6-difluorobenzonitrile and how is it synthesized?

A1: 4-Bromo-2,6-difluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. [] The research paper outlines an effective method for its synthesis, starting from 2,6-difluoroaniline. The synthesis involves a three-step process: bromination of 2,6-difluoroaniline, followed by diazotisation-cyanation, and finally, Sandmeyer reaction to yield the desired product. [] This method offers an efficient pathway for obtaining this important intermediate.

Q2: How is the synthesized 4-Bromo-2,6-difluorobenzonitrile characterized?

A2: The research utilizes a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. These techniques include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within the molecule. []

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